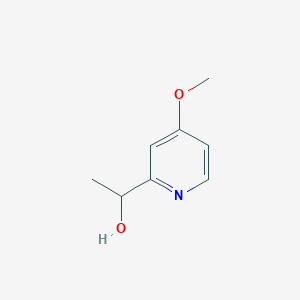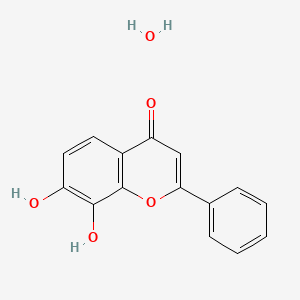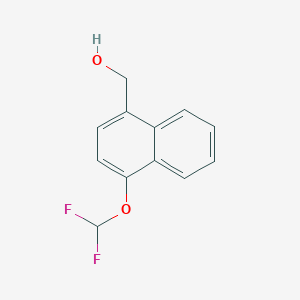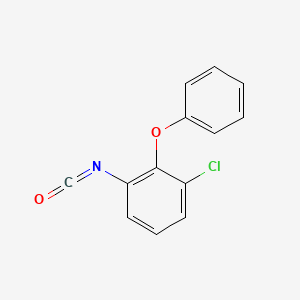
3-Chloro-2-phenoxy-phenylisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-phenoxy-phenylisocyanate, also known as 3-chloro-2-phenoxybenzyl isocyanate, is a highly reactive chemical compound that is used in a variety of scientific research applications. It is an organic compound that belongs to the family of isocyanates, which are molecules that contain the isocyanate functional group. 3-Chloro-2-phenoxy-phenylisocyanate has a wide range of applications in the field of chemical synthesis, and it is also used in the production of pharmaceuticals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate is based on its ability to react with other molecules to form polyureas and polyurethanes. The reaction occurs when the isocyanate group of 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate reacts with a primary amine group of another molecule, forming an amide bond. This reaction can be used to create a wide variety of polymeric materials with different properties and applications.
Biochemical and Physiological Effects
3-Chloro-2-phenoxy-phenylisocyanate is not known to have any direct biochemical or physiological effects. However, it is known to be a skin and eye irritant, and it can cause respiratory irritation in high concentrations. Therefore, it is important to take proper safety precautions when handling 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate in lab experiments is its high reactivity, which allows for a wide range of reactions to be conducted quickly and efficiently. Additionally, it is relatively inexpensive and easy to obtain, making it a cost-effective option for researchers. However, it is also important to note that 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate is a skin and eye irritant, and it can cause respiratory irritation in high concentrations. Therefore, it is important to take proper safety precautions when handling 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate.
Zukünftige Richtungen
The potential future directions for 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate include the development of new polymeric materials with improved properties, such as increased strength and durability. Additionally, research could be conducted to explore the potential applications of 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate in the medical and automotive fields. Finally, research could be conducted to identify new methods of synthesizing 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate that are more efficient and cost-effective.
Synthesemethoden
3-Chloro-2-phenoxy-phenylisocyanate can be synthesized through a variety of methods. The most common method is the reaction of 3-Chloro-2-phenoxy-phenylisocyanatehenoxybenzene with phosgene in the presence of an acid catalyst such as p-toluenesulfonic acid or phosphoric acid. The reaction is typically carried out at temperatures of 80-100°C and pressures of 10-20 bar. The reaction yields a product with a purity of greater than 95%.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-phenoxy-phenylisocyanate is used in a variety of scientific research applications. It is commonly used in the synthesis of polyurethanes and polyureas, which are polymeric materials with a wide range of uses in the medical, automotive, and industrial fields. Additionally, 3-Chloro-2-phenoxy-phenylisocyanatehenoxy-phenylisocyanate is used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. It is also used in the synthesis of polyurethane coatings for medical devices and other products.
Eigenschaften
IUPAC Name |
1-chloro-3-isocyanato-2-phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-11-7-4-8-12(15-9-16)13(11)17-10-5-2-1-3-6-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJFXSIUCKFNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

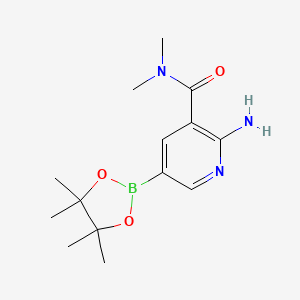
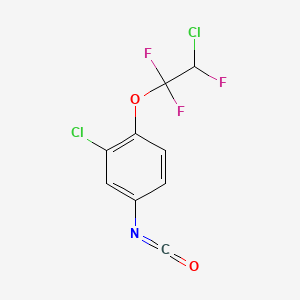
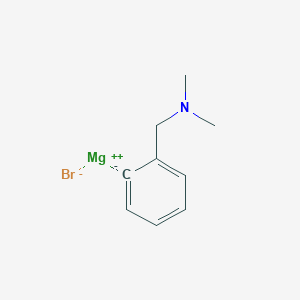

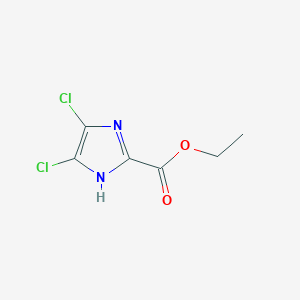

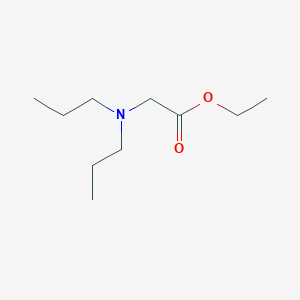

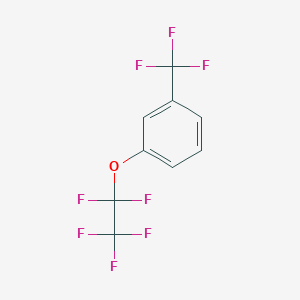
![2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B6327184.png)
